molecular formula C12H8N4O3S B5653213 7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5653213
M. Wt: 288.28 g/mol
InChI Key: NFNHCDXELDZACR-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that combines the structural features of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles. This reaction is typically carried out in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions and microwave irradiation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Reduction: The reduction of the nitro group yields 7-Methyl-2-(4-aminophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of a nitrophenyl group and a thiadiazolo-pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3S/c1-7-6-10(17)15-12(13-7)20-11(14-15)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHCDXELDZACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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